molecular formula C19H21N5O3 B5572401 3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine

3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine

Cat. No. B5572401
M. Wt: 367.4 g/mol
InChI Key: RMHRLMNUIQWRLL-HNNXBMFYSA-N
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Description

This compound belongs to a class of molecules featuring complex structures with oxadiazole and pyridine moieties, often explored for their various chemical and physical properties. These structures are of significant interest due to their potential applications in various fields, including materials science and pharmaceuticals, albeit our focus will remain strictly on the chemical aspects.

Synthesis Analysis

The synthesis of such compounds generally involves multi-step reactions, starting with the construction of the core structure followed by functionalization. For example, derivatives similar to the specified compound have been synthesized through condensation reactions, ring closures, and substitutions, employing starting materials like carboxylic acids and nitriles in the presence of reagents such as carbonyldiimidazole and benzamidoximes, as noted in the synthesis of oxadiazole and pyridine derivatives (Kharchenko, Detistov, & Orlov, 2008).

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole and pyridine rings is characterized by their aromaticity and the presence of nitrogen and oxygen heteroatoms in the ring systems, which significantly influence their electronic and optical properties. The structures have been elucidated using various spectroscopic methods such as IR, NMR, and mass spectrometry, alongside X-ray crystallography for detailed structural insights (Prasad et al., 2018).

Chemical Reactions and Properties

Chemically, these compounds participate in a variety of reactions, including but not limited to, nucleophilic substitutions, electrophilic additions, and cycloadditions. The reactivity is largely influenced by the electron-rich nature of the oxadiazole and the pyridine ring, which can act as sites for electrophilic attack. Moreover, the presence of substituents on the rings can modulate the chemical behavior significantly.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and thermal stability, are crucial for understanding the behavior of these compounds under different conditions. These properties are influenced by the molecular structure, particularly by the presence of heteroatoms and substituents, which can affect intermolecular interactions. For instance, derivatives of oxadiazole have been studied for their optical properties, revealing that absorption and emission characteristics can vary with changes in the molecular structure (Ge et al., 2014).

Scientific Research Applications

Synthesis and Biological Activity Prediction

Compounds containing the 1,2,4-oxadiazole ring have been synthesized through a one-pot condensation process, demonstrating the chemical feasibility of creating complex molecules with this structure. The biological activity of such compounds has been predicted, indicating potential applications in pharmaceutical and medicinal chemistry research (Kharchenko, Detistov, & Orlov, 2008).

Antimicrobial Applications

Derivatives of 1,2,4-triazoles, another class of heterocyclic compounds, have been synthesized starting from isonicotinic acid hydrazide, showing antimicrobial activities. This suggests that compounds with similar heterocyclic structures, including those with 1,2,4-oxadiazole rings, may possess useful antimicrobial properties, applicable in the development of new antimicrobial agents (Bayrak et al., 2009).

Anticancer Potential

The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines has been explored for their anticancer activities. These studies highlight the potential of oxadiazole derivatives in cancer research, suggesting that compounds like the one could be explored for their anticancer properties (Redda & Gangapuram, 2007).

Optical and Electronic Properties

Research on derivatives of 1,3,4-oxadiazoles has also included studies on their optical and electronic properties, making them candidates for applications in materials science, particularly in the development of novel organic semiconductors and fluorescent probes (Yang et al., 2011).

properties

IUPAC Name

[3-(2-methylpropyl)-1,2-oxazol-5-yl]-[(2S)-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-12(2)9-14-10-16(26-22-14)19(25)24-8-4-6-15(24)18-21-17(23-27-18)13-5-3-7-20-11-13/h3,5,7,10-12,15H,4,6,8-9H2,1-2H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHRLMNUIQWRLL-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=NOC(=C1)C(=O)N2CCC[C@H]2C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-{(2S)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine

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